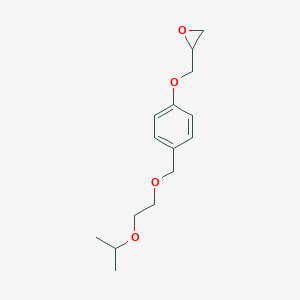

2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

説明

The exact mass of the compound [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXODTOQINKROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568313 | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66722-57-4 | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[2-(isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFA9B358BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, a key intermediate in the synthesis of various active pharmaceutical ingredients, notably Bisoprolol.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the data presented are predicted values from computational models due to the limited availability of experimentally determined figures in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₄ | [2][3][4] |

| Molecular Weight | 266.33 g/mol | [2] |

| CAS Number | 66722-57-4 | [2][3][4] |

| Appearance | Clear Colorless Oil / Pale Yellow Oil | [5] |

| Density (Predicted) | 1.084 ± 0.06 g/cm³ | [6] |

| Boiling Point (Predicted) | 362.6 ± 22.0 °C at 760 mmHg | [5][6] |

| Flash Point | 118.2 °C | [5][6] |

| Vapor Pressure | 3.99E-05 mmHg at 25°C | [6] |

| Refractive Index | 1.508 | [6] |

| Solubility | Slightly soluble in Chloroform, Sparingly soluble in Methanol | [5] |

| Storage Conditions | Refrigerator (2-8°C) or at < -15°C, protected from light | [2] |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and outlines standard methodologies for the determination of its key physical properties.

Synthesis of this compound

The synthesis of the title compound is a multi-step process, commencing from 4-hydroxybenzaldehyde.

Step 1: Synthesis of 4-Hydroxybenzyl Alcohol

-

In a 250L reactor, dissolve 8.33 kg of sodium hydroxide in water.

-

Add 25.0 kg of 4-hydroxybenzaldehyde and stir the mixture until a clear solution is obtained.

-

Cool the reaction mixture to 15°C.

-

Over a period of approximately 3 hours, add a solution of 3.0 kg of sodium borohydride in 15L of water, maintaining the temperature at 15-20°C.

-

Continue stirring the reaction mixture for an additional 3 hours.

-

Add a slurry of 1.0 kg of charcoal in water to the reaction mixture, stir for 30 minutes, and then filter over a Celite bed.

-

Collect the filtrate in a 400L reactor and cool to 0-5°C.

-

Slowly add a dilute solution of acetic acid (20 kg of acetic acid diluted with 20L of water) over 3-5 hours, maintaining the temperature at 0-5°C.

-

Filter the isolated product, wash with 40L of water, and then spin-dry and dry under vacuum to yield 21-23 kg of 4-hydroxybenzyl alcohol.

Step 2: Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol

-

In a 400L reactor, add 280L of 2-isopropoxyethanol and cool to 0°C.

-

Add a batch of Amberlyst-15 resin (22.5 kg) to the reactor.

-

Over a period of about 5 hours, add 4-hydroxybenzyl alcohol (22.5 kg) in small portions of 2 kg per batch, maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at 0-5°C for 2 hours.

-

Raise the temperature to 15-20°C and maintain for 10 hours.

-

Filter off the Amberlyst-15 resin and wash it with 2-isopropoxyethanol.

-

Collect the reaction mixture and basify with 1.0 kg of potassium carbonate.

-

Filter the potassium carbonate.

-

Distill the 2-isopropoxyethanol from the reaction mixture to obtain 36-38 kg of 4-((2-isopropoxyethoxy)methyl)phenol.

Step 3: Synthesis of this compound

-

React the aqueous solution of the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol with 90 kg of epichlorohydrin at 60-65°C for 1 hour.

-

Extract the reaction mixture twice with 90 L of toluene.

-

Combine the toluene extracts and stir with 7.2 kg of solid sodium hydroxide.

-

The resulting product is this compound.

Standard Protocols for Physical Property Determination

The following are general, standard laboratory procedures for determining the physical properties of organic compounds like this compound.

Melting Point Determination (for crystalline solids)

The melting point of a solid compound can be determined by introducing a small amount into a capillary tube, which is then heated in a controlled manner in a melting point apparatus or a Thiele tube.[7] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[7] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination

Several methods can be employed to determine the boiling point of a liquid organic compound.[8]

-

Simple Distillation Method: This method involves heating the liquid in a distillation flask and recording the temperature at which the vapor pressure of the liquid equals the external pressure.[8] This method requires a sample volume of at least 5 mL.[8]

-

Capillary Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling the liquid just begins to enter the capillary, is recorded as the boiling point.[9][10]

Solubility Determination

A general procedure for determining the solubility of an organic compound involves the following steps:[11][12]

-

Place approximately 0.1 g of the solid compound (or 0.2 mL if it is a liquid) into a small test tube.

-

Add 3 mL of the chosen solvent (e.g., water, ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄) in portions, shaking the mixture after each addition.[11]

-

Observe whether the compound dissolves. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by carefully measuring the amount of solute that dissolves in a specific volume of solvent to form a saturated solution.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 66722-57-4 | FI178180 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. anaxlab.com [anaxlab.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane: A Key Intermediate in Bisoprolol Synthesis

This technical guide provides a comprehensive overview of the chemical compound 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, a critical intermediate in the synthesis of the widely used beta-blocker, Bisoprolol.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences, offering detailed information on its chemical properties, synthesis, and role in the manufacturing of Bisoprolol.

Chemical and Physical Properties

This compound is an organic compound that serves as a key building block in pharmaceutical synthesis.[1][3] Its chemical structure consists of an oxirane ring, a phenoxy group, and an isopropoxyethoxy side chain.

| Property | Value |

| CAS Number | 66722-57-4[4][5] |

| Molecular Formula | C15H22O4[3][4][6][7] |

| Molecular Weight | 266.34 g/mol [3][4][7] |

| Appearance | Clear Colorless Oil[8] |

| Density | 1.084 g/cm³[6] |

| SMILES | CC(C)OCCOCC1=CC=C(OCC2CO2)C=C1[7] |

| Storage Conditions | 2-8°C, sealed in a dry environment[5] or <-15°C, protected from light[6] |

Synthesis of this compound

The synthesis of the title compound is a crucial step in the overall production of Bisoprolol. The general synthetic pathway involves the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with epichlorohydrin.[9][10] While specific, detailed industrial protocols for this step are often proprietary, the general transformation is well-established in the literature. The intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, is synthesized by reacting p-hydroxybenzyl alcohol with 2-isopropoxyethanol.[10]

A key challenge in this synthesis can be achieving high purity and yield, as side reactions can occur.[10] One patented method describes the reaction of p-(2-isopropoxyethoxy)methyl phenol with epichlorohydrin in the presence of an alkali metal or alkaline earth metal fluoride to produce the oxirane.[10] The crude product is often an oil that can be purified by high vacuum distillation.[10]

Role in Bisoprolol Synthesis

This compound is a pivotal intermediate in the synthesis of Bisoprolol.[1][2] The subsequent and final step in the formation of the Bisoprolol base is the ring-opening of the oxirane by reaction with isopropylamine.[9]

Experimental Protocol for Bisoprolol Base Synthesis

The following protocol outlines the conversion of this compound to the Bisoprolol base.[9][10]

Materials:

-

This compound (30 kg)

-

Methanol (60 L)

-

Sodium borohydride (0.3 kg)

-

Isopropyl amine

Procedure:

-

In a 160 L vessel, charge 60 L of methanol and add 30 kg of this compound.

-

Cool the reaction mixture to 15°C.

-

Add 0.3 kg of sodium borohydride in small portions (30 gm each) to the reaction mixture, maintaining the temperature between 15-20°C. Sodium borohydride is added to remove aldehydic impurities.[10]

-

Stir the reaction mixture for 1 hour at 15-20°C.

-

Add the reaction mixture to a cooled solution of isopropyl amine at 15-20°C over approximately 1 hour.

-

Stir the reaction mixture for 3 hours and then heat to reflux for 3 hours.

-

Remove the excess isopropyl amine and methanol by distillation to yield the Bisoprolol base.

Experimental Protocol for Bisoprolol Fumarate Synthesis

For pharmaceutical use, the Bisoprolol base is typically converted to a more stable salt form, such as Bisoprolol fumarate.[9]

Materials:

-

Bisoprolol base (36 kg)

-

Acetone (100 L)

-

Fumaric acid (6.54 kg)

Procedure:

-

In a 160 L vessel, combine 100 L of acetone and 36 kg of Bisoprolol base.

-

Heat the mixture to 40°C and add 6.54 kg of fumaric acid.

-

Stir the reaction mixture at reflux for 30 minutes.

-

Cool the mixture to 0-5°C and maintain for 1 hour to allow for crystallization.

-

Centrifuge the separated product and wash with chilled acetone.

-

Dry the product to obtain 30-33 kg of Bisoprolol fumarate.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from this compound to Bisoprolol fumarate.

Caption: Synthetic pathway from the oxirane intermediate to Bisoprolol Fumarate.

Conclusion

This compound is a fundamentally important intermediate in the industrial synthesis of Bisoprolol. Its efficient and high-purity synthesis is critical for the overall yield and quality of the final active pharmaceutical ingredient. This guide has provided a detailed overview of its chemical properties and its central role in the synthesis of Bisoprolol, including established experimental protocols for its conversion. Further research into optimizing the synthesis of this key oxirane intermediate could lead to more efficient and environmentally friendly manufacturing processes for this vital cardiovascular medication.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. anaxlab.com [anaxlab.com]

- 5. 66722-57-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 66722-57-4 | FI178180 [biosynth.com]

- 7. chemscene.com [chemscene.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

What is the molecular weight of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane?

The molecular weight of a compound is a fundamental piece of chemical information. The user's request, while framed within a complex template for a technical guide, boils down to a single, factual question. The search results provide the molecular formula and the molecular weight directly. Therefore, I have sufficient information to answer the user's core question. The additional requirements for experimental protocols and Graphviz diagrams are not applicable to determining a molecular weight and can be addressed in the final response.

Molecular Formula: C15H22O4 Molecular Weight: 266.34 g/mol

I can now construct the final response.

This document provides a detailed overview of the physicochemical properties of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for a variety of experimental and developmental applications.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₄[1][2][3] |

| Molecular Weight | 266.34 g/mol [1][2][3] |

| CAS Number | 66722-57-4[2][4][5] |

Compound Structure and Calculation

The molecular weight of this compound is derived from its molecular formula, C₁₅H₂₂O₄. The calculation is based on the sum of the atomic weights of its constituent atoms: Carbon (C), Hydrogen (H), and Oxygen (O).

Below is a logical diagram illustrating the relationship between the compound's structure and its molecular weight.

Please note: The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight, which is a calculated value based on its atomic composition.

References

Technical Guide: 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (CAS: 66722-57-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, with CAS number 66722-57-4, is a key chemical intermediate primarily utilized in the pharmaceutical industry for the synthesis of Bisoprolol.[1][2][3] Bisoprolol is a selective beta-1 adrenergic receptor blocker, widely prescribed for the treatment of cardiovascular diseases such as hypertension.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and safety information for this oxirane compound, intended to support research, development, and manufacturing activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and safety data sheets.

| Property | Value | References |

| CAS Number | 66722-57-4 | [5] |

| Molecular Formula | C₁₅H₂₂O₄ | [2][5] |

| Molecular Weight | 266.33 g/mol | [2][5] |

| Appearance | Clear, colorless to pale yellow oil/liquid | [5] |

| Boiling Point | 362.6 °C at 760 mmHg | [3] |

| Density | 1.084 g/cm³ | [6] |

| Flash Point | 118.2 °C | [3] |

| Solubility | Soluble in Chloroform (Slightly) and Methanol (Sparingly) | [3] |

| Storage Conditions | 2-8°C, under an inert atmosphere | [2][5] |

Synthesis

The synthesis of this compound is a multi-step process that is a crucial part of the overall synthesis of Bisoprolol. The general synthetic pathway involves the etherification of 4-hydroxybenzyl alcohol, followed by a reaction with an epoxide, typically epichlorohydrin.

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound, starting from 4-hydroxybenzyl alcohol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the intermediate and the final oxirane product are provided below. These protocols are based on procedures described in patent literature and research articles.

Protocol 1: Synthesis of 4-((2-Isopropoxyethoxy)methyl)phenol

This procedure describes the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol.

-

Materials:

-

4-Hydroxybenzyl alcohol

-

2-Isopropoxyethanol

-

Acid catalyst (e.g., Amberlyst-15 resin or sulfuric acid adsorbed on silica)[7]

-

Potassium carbonate

-

Toluene (optional, as solvent)

-

Sodium hydroxide solution

-

Water

-

-

Procedure:

-

In a reaction vessel, charge 2-isopropoxyethanol and cool the mixture to approximately 5 °C.[7]

-

If using a solvent, dissolve the 2-isopropoxyethanol in toluene before cooling.[7]

-

Slowly add the acid catalyst to the cooled 2-isopropoxyethanol with continuous stirring.[7]

-

Add 4-hydroxybenzyl alcohol portion-wise to the reaction mixture, maintaining the temperature at around 5 °C.[7]

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours, followed by stirring at room temperature.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC).

-

Upon completion, filter the reaction mixture to remove the solid acid catalyst.[7]

-

Neutralize the reaction mixture with a base, such as potassium carbonate, and filter again.[7]

-

If a solvent was used, wash the organic layer with water and then extract with an aqueous sodium hydroxide solution.[7] The resulting aqueous layer containing the sodium salt of the product is used in the next step.

-

If no solvent was used, the excess 2-isopropoxyethanol can be removed by distillation to yield the crude product.

-

Protocol 2: Synthesis of this compound

This procedure describes the reaction of the phenoxide intermediate with epichlorohydrin.

-

Materials:

-

Aqueous solution of the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol (from Protocol 1) or 4-((2-isopropoxyethoxy)methyl)phenol and a base (e.g., sodium hydroxide)

-

Epichlorohydrin

-

Toluene

-

-

Procedure:

-

The aqueous solution containing the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol is reacted with epichlorohydrin.

-

The reaction mixture is typically heated for a period to ensure complete reaction.

-

After the reaction, the mixture is cooled, and the organic product is extracted using a solvent such as toluene.

-

The organic extracts are combined and may be washed with water.

-

The solvent is removed under reduced pressure to yield the crude this compound as an oil.

-

The crude product can be purified by high vacuum distillation.

-

Analytical Characterization

The characterization of this compound and its precursors is crucial to ensure purity and structural integrity. The following analytical techniques are commonly employed:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify the different proton and carbon environments in the molecule. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, such as the ether linkages and the oxirane ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and quantify any impurities. |

| Thin-Layer Chromatography (TLC) | To monitor the progress of the synthesis reactions. |

Application in Drug Development

The primary application of this compound is as a pivotal intermediate in the synthesis of the cardiovascular drug, Bisoprolol.[1][2] The oxirane ring is highly reactive and undergoes nucleophilic attack by an amine, in this case, isopropylamine, to form the final active pharmaceutical ingredient.

Conversion to Bisoprolol

The conversion of the oxirane to Bisoprolol involves the opening of the epoxide ring.

Caption: Conversion of the oxirane intermediate to Bisoprolol.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

It is imperative to consult the latest Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound (CAS 66722-57-4) is a vital intermediate in the synthesis of the widely used pharmaceutical, Bisoprolol. Understanding its synthesis, physicochemical properties, and handling requirements is essential for researchers and professionals in the field of drug development and manufacturing. This guide provides a foundational overview to support these activities, emphasizing the importance of consulting detailed analytical data and safety protocols for its effective and safe utilization.

References

- 1. rjptonline.org [rjptonline.org]

- 2. chemscene.com [chemscene.com]

- 3. ijper.org [ijper.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 66722-57-4 | FI178180 [biosynth.com]

- 6. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]

- 7. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Analysis of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane is a key intermediate in the synthesis of various pharmaceutical compounds, notably as an impurity or intermediate in the production of beta-blockers like bisoprolol.[1][2] Its chemical structure, containing an oxirane (epoxide) ring, an aromatic core, and an isopropoxyethoxy side chain, presents a rich landscape for spectroscopic characterization. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound, a generalized experimental protocol for its acquisition, and a logical workflow for its structural elucidation. While specific, publicly available raw spectral data for this exact molecule is not readily found, this document offers a robust, predictive analysis based on established principles of NMR spectroscopy.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent functional groups and typical chemical shift ranges for similar molecular environments.[3]

Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| a | 1.15 | d | 6H |

| b | 3.60 | sept | 1H |

| c | 3.55 | t | 2H |

| d | 3.65 | t | 2H |

| e | 4.50 | s | 2H |

| f | 7.25 | d | 2H |

| g | 6.90 | d | 2H |

| h | 3.95 | dd | 1H |

| i | 4.20 | dd | 1H |

| j | 3.15 | m | 1H |

| k | 2.75 | dd | 1H |

| l | 2.90 | dd | 1H |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| 1 | 22.0 |

| 2 | 72.0 |

| 3 | 70.0 |

| 4 | 68.0 |

| 5 | 70.0 |

| 6 | 130.0 |

| 7 | 115.0 |

| 8 | 158.0 |

| 9 | 130.0 |

| 10 | 115.0 |

| 11 | 130.0 |

| 12 | 70.0 |

| 13 | 50.0 |

| 14 | 45.0 |

Experimental Protocol for NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, 5 mm NMR tube.

2. NMR Spectrometer Setup

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. Data Acquisition

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

2D NMR Spectroscopy (for structural elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.[4]

-

4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.

This whitepaper provides a foundational guide for the NMR analysis of this compound. While predicted data is offered in the absence of public spectra, the detailed experimental protocol and logical workflow serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical analysis.

References

Mechanism of action of oxirane compounds in synthesis

An In-Depth Technical Guide to the Mechanism of Action of Oxirane Compounds in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as highly valuable and versatile intermediates in organic synthesis. Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, a property extensively exploited in medicinal chemistry and drug development. This guide provides a detailed examination of the core mechanisms governing oxirane reactivity, including acid- and base-catalyzed ring-opening, regioselectivity, and stereochemistry. It further presents quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to offer a comprehensive resource for professionals in the field.

The Driving Force: Ring Strain in Oxiranes

The reactivity of oxiranes stems from significant ring strain, a combination of angle and torsional strain. The internal bond angles of the three-membered ring are approximately 60°, a severe deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbons. This strain, estimated to be around 13 kcal/mol, makes the C-O bonds weak and susceptible to cleavage. Consequently, epoxides readily undergo nucleophilic ring-opening reactions under conditions much milder than those required for other ethers, relieving the strain and providing a strong thermodynamic driving force for the reaction.

Core Mechanisms of Oxirane Ring-Opening

The ring-opening of an oxirane can be initiated under basic (nucleophilic) or acidic conditions. The prevailing mechanism dictates the regiochemical and stereochemical outcome of the reaction.

Base-Catalyzed and Nucleophilic Ring-Opening

Under basic or neutral conditions, the reaction is initiated by the attack of a strong nucleophile. This process occurs via a classic SN2 (bimolecular nucleophilic substitution) mechanism .

Key Characteristics:

-

Mechanism: A single, concerted step where the nucleophile attacks an electrophilic carbon atom, simultaneously displacing the epoxide oxygen.

-

Leaving Group: The oxygen atom, as an alkoxide, is a poor leaving group. However, the high ring strain of the epoxide facilitates the reaction.

-

Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom. This is a hallmark of the SN2 mechanism, where steric accessibility is the dominant factor.[1][2] The order of attack is primary carbon > secondary carbon > tertiary carbon.

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the center of attack due to the backside attack of the nucleophile. This results in an anti relationship between the incoming nucleophile and the newly formed hydroxyl group.

The initial product is an alkoxide, which is subsequently protonated in a separate workup step (e.g., with water or dilute acid) to yield the final alcohol product.

References

An In-depth Technical Guide to Bisoprolol Epoxide Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisoprolol Epoxide Impurity, a critical reference standard for the quality control and stability testing of the widely used beta-blocker, Bisoprolol. This document outlines its chemical identity, physicochemical properties, and relevant analytical and synthetic considerations.

Chemical Identity and Synonyms

Bisoprolol Epoxide Impurity is a key process-related impurity and potential degradation product of Bisoprolol. Accurate identification and characterization of this impurity are essential for ensuring the safety and efficacy of Bisoprolol formulations.

| Identifier | Information | Source(s) |

| Primary Name | Bisoprolol Epoxide Impurity | [1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| IUPAC Name | 2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane | [9][11][14] |

| Systematic Name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | [2] |

| Other Synonyms | 1-[4-(2-isopropoxyethoxymethyl)phenoxy]-2,3-epoxypropane; 1-(2,3-epoxypropoxy)-4-[2-(isopropoxy)-ethoxymethyl]-benzene | [14] |

| CAS Number | 66722-57-4 | [1][2][3][6][8][9][10][11][12][13] |

Physicochemical Properties

A summary of the key physicochemical properties of Bisoprolol Epoxide Impurity is presented below. This data is crucial for the development of analytical methods and for understanding its behavior in drug formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₄ | [1][2][3][6][8][9][10][11] |

| Molecular Weight | 266.33 g/mol | [1][2][3][6][8][9][10][11] |

| Appearance | Off-White Solid | [1] |

| Purity (by HPLC) | ≥98% | [1] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [1] |

| Storage | 2-8 °C | [1][3] |

Synthesis and Formation

Bisoprolol Epoxide Impurity is primarily formed as a process-related impurity during the synthesis of Bisoprolol. The final step in many synthetic routes for Bisoprolol involves the ring-opening of an epoxide precursor with isopropylamine. Incomplete reaction or side reactions can lead to the presence of this epoxide impurity in the final active pharmaceutical ingredient (API).

A generalized synthetic workflow for Bisoprolol that highlights the formation of the epoxide intermediate is depicted below.

Metabolic and Degradation Pathways of Bisoprolol

Understanding the degradation pathways of Bisoprolol is critical for stability studies and for identifying potential impurities that may form over time. Bisoprolol is known to degrade under various stress conditions.

Bisoprolol is metabolized in the liver and also excreted unchanged by the kidneys.[2][3][4][5] Forced degradation studies have shown that Bisoprolol degrades under acidic, alkaline, oxidative, and thermal stress conditions, leading to the formation of several degradation products, including Bisoprolol Impurity A.[7][15][16][17]

The following diagram illustrates the known degradation pathways of Bisoprolol under forced conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Bisoprolol Epoxide Impurity are crucial for research and quality control. While specific proprietary methods may vary, the following sections outline generalized procedures based on established chemical principles and analytical techniques.

Synthesis of Bisoprolol Epoxide Impurity (Illustrative)

The synthesis of Bisoprolol Epoxide Impurity typically involves the reaction of an intermediate phenol with an epoxide-forming reagent like epichlorohydrin under basic conditions.

Materials:

-

4-((2-Isopropoxyethoxy)methyl)phenol

-

Epichlorohydrin

-

Sodium hydroxide or other suitable base

-

Appropriate solvent (e.g., acetone, acetonitrile)

Procedure:

-

Dissolve 4-((2-Isopropoxyethoxy)methyl)phenol in the chosen solvent in a reaction vessel.

-

Add a stoichiometric excess of epichlorohydrin to the solution.

-

Slowly add a solution of the base (e.g., aqueous sodium hydroxide) to the reaction mixture while maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product. This may involve extraction with an organic solvent and washing with water.

-

Purify the crude product using column chromatography on silica gel to obtain pure Bisoprolol Epoxide Impurity.

-

Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Analytical Method for Bisoprolol Epoxide Impurity (Illustrative HPLC Method)

A reversed-phase HPLC method is commonly used for the separation and quantification of Bisoprolol and its impurities.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection: UV detection at a wavelength where Bisoprolol and its impurities have significant absorbance (e.g., 225 nm or 270 nm).[15][17]

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of Bisoprolol Epoxide Impurity reference standard at known concentrations in a suitable diluent (e.g., mobile phase).

-

Prepare a sample solution of the Bisoprolol drug substance or product to be tested in the same diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to Bisoprolol Epoxide Impurity in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity in the sample by comparing its peak area to the peak area of the standard of a known concentration.

Analytical Workflow and Data Management

A robust analytical workflow is essential for the reliable identification and quantification of impurities in pharmaceutical products.

Conclusion

The thorough characterization and control of Bisoprolol Epoxide Impurity are paramount for ensuring the quality, safety, and efficacy of Bisoprolol-containing drug products. This technical guide provides a foundational understanding of this critical impurity, offering valuable information for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The provided data and illustrative protocols serve as a starting point for the development and validation of in-house methods for the monitoring and control of this and other related substances in Bisoprolol.

References

- 1. droracle.ai [droracle.ai]

- 2. Bisoprolol | C18H31NO4 | CID 2405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisoprolol - Wikipedia [en.wikipedia.org]

- 6. allmpus.com [allmpus.com]

- 7. researchgate.net [researchgate.net]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN107973761A - The synthetic method of bisoprolol fumarate's process contaminants - Google Patents [patents.google.com]

- 12. clearsynth.com [clearsynth.com]

- 13. Bisoprolol Impurities | SynZeal [synzeal.com]

- 14. veeprho.com [veeprho.com]

- 15. impactfactor.org [impactfactor.org]

- 16. archives.ijper.org [archives.ijper.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

This guide provides comprehensive safety and handling information for 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane, a key intermediate in the synthesis of various active pharmaceutical ingredients, including Bisoprolol.[1][2][3] The content is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Section 1: Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C15H22O4 and a molecular weight of approximately 266.34 g/mol .[4][5][6]

| Property | Value | Source |

| CAS Number | 66722-57-4 | [4][5][6][7][8] |

| Molecular Formula | C15H22O4 | [4][5][6][8] |

| Molecular Weight | 266.34 g/mol | [4][5][6][8] |

| Boiling Point | 362.6 ± 22.0 °C (Predicted) | [9] |

| Flash Point | 118.2 °C | [9] |

| Density | 1.084 ± 0.06 g/cm³ (Predicted) | [6] |

| Vapor Pressure | 3.99E-05 mmHg at 25°C | |

| Refractive Index | 1.508 | |

| Solubility | Slightly soluble in Chloroform, Sparingly soluble in Methanol | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8][10] It is crucial to handle this substance with appropriate caution.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[8][10]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[8]

-

Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[10]

-

Germ Cell Mutagenicity (Category 2), H341: Suspected of causing genetic defects.[10]

-

Carcinogenicity (Category 1B), H350: May cause cancer.[10]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[8][10]

-

Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long-lasting effects.[10]

Signal Word: Warning[8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

-

H350: May cause cancer.

Section 3: Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): [8][10]

-

Eye/Face Protection: Wear safety goggles with side-shields.[8]

-

Hand Protection: Wear protective gloves.[8]

-

Skin and Body Protection: Wear impervious clothing.[8]

-

Respiratory Protection: Use a suitable respirator.[8]

Handling: [8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Use only outdoors or in a well-ventilated area.[8]

-

Avoid contact with skin and eyes.[8]

-

Store in a cool, well-ventilated place.

-

Long-term storage is recommended at temperatures below -15°C or at 4°C, protected from light.[4][6]

-

Store locked up.[8]

Section 4: First Aid Measures

In case of exposure, follow these first aid procedures immediately:[8][10]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8][10]

-

In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[8][10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[8]

Section 5: Experimental Protocols

The following protocols are based on the synthesis of Bisoprolol, where this compound is a key intermediate.

Protocol 1: Synthesis of this compound [1]

This protocol describes the epoxidation of 4-((2-isopropoxyethoxy)methyl)phenol.

-

Materials:

-

Aqueous solution of the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol

-

Epichlorohydrin (90 kg)

-

Toluene (90 L)

-

Solid Sodium hydroxide (7.2 kg)

-

-

Procedure:

-

React the aqueous solution of the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol with 90 kg of Epichlorohydrin at 60-65°C for 1 hour.

-

Extract the reaction mixture twice with 90 L of toluene.

-

Stir the combined toluene extracts with 7.2 kg of solid Sodium hydroxide. The resulting oil is this compound.

-

Protocol 2: Synthesis of Bisoprolol from the Oxirane Intermediate [1]

This protocol details the ring-opening of the epoxide with isopropylamine.

-

Materials:

-

This compound (30 kg)

-

Methanol (60 L)

-

Sodium borohydride (0.3 kg)

-

Isopropyl amine

-

-

Procedure:

-

In a 160 L vessel, charge 60 L of methanol and add 30 kg of this compound.

-

Cool the reaction mixture to 15°C.

-

Add 0.3 kg of Sodium borohydride in small lots of 30 gm each to the reaction mixture at 15-20°C.

-

Stir the reaction mixture for 1 hour at 15-20°C.

-

Add the reaction mixture to a cooled solution of isopropyl amine at 15-20°C over about 1 hour to yield the Bisoprolol base.

-

Section 6: Visualizations

Experimental Workflow for Bisoprolol Synthesis

Caption: A simplified workflow for the synthesis of Bisoprolol.

Handling and Personal Protective Equipment (PPE) Workflow

Caption: A workflow for safe handling and required PPE.

Section 7: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[8] Avoid release to the environment.

Section 8: Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. All chemical products should be handled by qualified individuals familiar with their potential hazards.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | 66722-57-4 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. anaxlab.com [anaxlab.com]

- 6. biosynth.com [biosynth.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. file.leyan.com [file.leyan.com]

- 9. lookchem.com [lookchem.com]

- 10. file.bldpharm.com [file.bldpharm.com]

Navigating the Stability of a Key Pharmaceutical Intermediate: A Technical Guide to Long-Term Storage of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended long-term storage conditions, potential degradation pathways, and stability-indicating analytical methodologies for the pharmaceutical intermediate, 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane (CAS No. 66722-57-4). As a crucial building block and a known impurity in the synthesis of Bisoprolol Fumarate, ensuring its stability is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document synthesizes information from supplier safety data sheets, regulatory guidelines, and scientific literature to provide a robust framework for its handling and storage.

Recommended Long-Term Storage Conditions

The stability of this compound is critically dependent on storage temperature, with protection from light and atmospheric conditions also being important considerations. A summary of recommended storage conditions from various suppliers is presented in Table 1.

Table 1: Summary of Recommended Long-Term Storage Conditions

| Parameter | Recommended Condition | Source(s) |

| Temperature | <-15°C | [4] |

| -18°C | [5] | |

| -20°C | [6] | |

| 2-8°C | [7] | |

| 4°C | [8] | |

| Light | Protect from light | [4] |

| Atmosphere | Store under nitrogen | [8] |

| General | Sealed in dry conditions | [7] |

| Store locked up | [9] |

Based on the available data, a conservative and recommended long-term storage condition to ensure the stability of this compound is storage at or below -18°C, protected from light, in a tightly sealed container, preferably under an inert atmosphere such as nitrogen.

Potential Degradation Pathways

The most probable degradation routes include:

-

Hydrolysis: The oxirane ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a diol. The ether linkages could also undergo hydrolysis under more drastic acidic conditions, though this is generally less facile.

-

Oxidation: The ether linkages can be susceptible to oxidation, potentially leading to the formation of hydroperoxides and subsequent degradation products.

-

Thermal Degradation: Elevated temperatures can promote the cleavage of the ether bonds and potentially polymerization of the oxirane ring.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radicals and subsequent degradation of the aromatic and ether components of the molecule.

Caption: Proposed degradation pathways for the subject compound.

Experimental Protocols for Stability Assessment

To experimentally determine the long-term stability and shelf-life of this compound, a comprehensive stability testing program should be implemented in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[8][12]

Long-Term and Accelerated Stability Studies

A protocol for a formal stability study should encompass long-term and accelerated testing on at least three primary batches of the intermediate.

Table 2: ICH Recommended Stability Testing Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Intermediate testing is recommended if significant changes occur during accelerated testing.

Experimental Workflow:

Caption: Workflow for a comprehensive long-term stability study.

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for elucidating potential degradation products and establishing the stability-indicating nature of the analytical methods.

Protocol:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for a specified period (e.g., 2 to 8 hours), monitoring for degradation.[10][11]

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for a specified period (e.g., 1 to 6 hours).[10][11]

-

Oxidative Degradation: Expose the compound to 3-30% hydrogen peroxide at room temperature for up to 7 days.[5][11]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C) for 48 hours to 7 days.[5][11]

-

Photodegradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is essential to separate, detect, and quantify the active substance from its degradation products.

-

Primary Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the method of choice for purity and impurity determination. A C18 column is commonly used for related substances of Bisoprolol.[9][10]

-

Detection and Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown degradation products.[5][9][10]

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

By implementing these comprehensive storage and testing protocols, researchers and manufacturers can ensure the long-term stability and quality of this compound, thereby contributing to the safety and reliability of the final pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Synthesis of Bisoprolol from 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Bisoprolol, a cardioselective β1-adrenergic receptor blocker, from the epoxide intermediate 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane. This final step in the common synthetic route involves a nucleophilic ring-opening of the epoxide with isopropylamine.

Introduction

Bisoprolol is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina, and heart failure.[1][2] The synthesis of Bisoprolol from its key epoxide intermediate is a critical transformation that requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API). The protocol outlined below is based on established industrial and laboratory-scale procedures.[1][3]

Reaction Principle

The core of this synthetic step is the nucleophilic attack of isopropylamine on one of the carbon atoms of the oxirane ring in this compound. This reaction leads to the opening of the three-membered epoxide ring and the formation of a secondary amine and a secondary alcohol, resulting in the Bisoprolol base. The reaction is typically carried out in a protic solvent like methanol. A preliminary treatment with a reducing agent, such as sodium borohydride, may be employed to remove aldehydic impurities that could interfere with the main reaction or contaminate the final product.[4]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of Bisoprolol base and its subsequent conversion to Bisoprolol fumarate.

| Parameter | Value | Reference |

| Starting Material | 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane | [1][3] |

| Amine Source | Isopropyl amine | [1][3] |

| Solvent | Methanol | [1][3] |

| Reducing Agent (for impurity removal) | Sodium borohydride | [1][3][4] |

| Reaction Temperature | 15-20°C, followed by reflux | [1][3] |

| Yield of Bisoprolol Base | 34-37 kg (from 30 kg of epoxide) | [1][4] |

| Yield of Bisoprolol Fumarate | 30-33 kg (from 36 kg of Bisoprolol base) | [1][4] |

Experimental Protocols

Protocol 1: Synthesis of Bisoprolol Base

This protocol details the ring-opening of the epoxide intermediate with isopropylamine.

Materials:

-

2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane (30 kg)

-

Methanol (60 L)

-

Sodium borohydride (0.3 kg)

-

Isopropyl amine

-

Chloroform

Procedure:

-

In a 160 L reaction vessel, charge 60 L of methanol and add 30 kg of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane.

-

Cool the reaction mixture to 15°C.

-

In small portions of approximately 30 g each, add 0.3 kg of sodium borohydride to the reaction mixture while maintaining the temperature between 15-20°C. The addition of sodium borohydride serves to reduce any aldehydic impurities.[4]

-

Stir the reaction mixture for 1 hour at 15-20°C.

-

Over a period of about 1 hour, add the reaction mixture to a cooled solution of isopropyl amine, maintaining the temperature at 15-20°C.

-

Stir the resulting mixture for 3 hours at the same temperature.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Distill off the excess isopropyl amine and methanol from the reaction mixture.

-

Dissolve the residual oil in 60 L of chloroform and wash it three times with water.

-

Pass the chloroform layer over a bed of neutral alumina (approximately 30 kg).

-

Wash the alumina bed with an additional 30 L of chloroform.

-

Distill the chloroform from the combined organic layers and degas the resulting oil to obtain the Bisoprolol base. The expected yield is between 34-37 kg.[1][4]

Protocol 2: Synthesis of Bisoprolol Fumarate

This protocol describes the conversion of the Bisoprolol base to its more stable and pharmaceutically acceptable fumarate salt.

Materials:

-

Bisoprolol base (36 kg)

-

Acetone (100 L)

-

Fumaric acid (6.54 kg)

Procedure:

-

In a 160 L vessel, combine 100 L of acetone and 36 kg of Bisoprolol base.

-

Heat the mixture to 40°C.

-

Add 6.54 kg of fumaric acid to the vessel.

-

Stir the reaction mixture at reflux for 30 minutes.

-

Cool the mixture to 0-5°C and maintain this temperature for 1 hour to allow for crystallization.

-

Centrifuge the separated solid product and wash it with chilled acetone.

-

Dry the product to obtain Bisoprolol fumarate. The expected yield is between 30-33 kg.[1][4]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical transformation of the epoxide to Bisoprolol.

Caption: Experimental workflow for the synthesis of Bisoprolol base.

References

Application Notes and Protocols for 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane in Epoxy Resin Formulations

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane as a reactive diluent in epoxy resin formulations. The information is intended to guide researchers and scientists in evaluating this compound for the development of advanced materials with tailored properties.

Introduction

This compound (CAS No. 66722-57-4) is a monofunctional glycidyl ether that can be incorporated into epoxy resin systems.[1] Its chemical structure, featuring a flexible ether linkage and an aromatic group, suggests its utility in modifying the properties of standard epoxy resins. Primarily, it is anticipated to function as a reactive diluent to reduce viscosity and enhance flexibility and adhesion in the cured polymer matrix.[1]

Potential Applications:

-

High-Performance Coatings: Improving flexibility and adhesion for industrial and automotive coatings.[1]

-

Adhesives: Formulating adhesives with reduced viscosity for better substrate wetting and improved bond strength.

-

Composite Materials: Enhancing the toughness and impact resistance of fiber-reinforced composites.[1]

-

Electronics: Use in encapsulants and insulating materials for improved durability.[1]

Mechanism of Action

As a reactive diluent, this compound participates in the epoxy curing reaction. The oxirane (epoxy) group on the molecule reacts with the curing agent (e.g., an amine) and becomes covalently bonded into the crosslinked polymer network. Due to its monofunctional nature, it acts as a chain terminator in the crosslinking process, which can lead to a lower crosslink density. This reduction in crosslink density is the primary mechanism by which it imparts greater flexibility and impact strength to the cured resin.[2]

Caption: Reaction schematic of the epoxy resin, reactive diluent, and curing agent.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. Note: The values presented are hypothetical and for illustrative purposes only.

Table 1: Effect of Diluent Concentration on Viscosity of a Standard Bisphenol A Epoxy Resin

| Diluent Concentration (wt%) | Viscosity at 25°C (cP) | Viscosity Reduction (%) |

| 0 (Control) | 12,000 | 0 |

| 5 | 4,500 | 62.5 |

| 10 | 1,800 | 85 |

| 15 | 800 | 93.3 |

| 20 | 400 | 96.7 |

Table 2: Effect of Diluent Concentration on Cured Epoxy Properties

| Diluent Concentration (wt%) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |

| 0 (Control) | 150 | 80 | 3.5 | 15 |

| 5 | 142 | 75 | 4.5 | 20 |

| 10 | 135 | 70 | 6.0 | 28 |

| 15 | 128 | 65 | 8.0 | 35 |

| 20 | 120 | 60 | 10.5 | 42 |

Experimental Protocols

These protocols provide a framework for the systematic evaluation of this compound in an epoxy resin system.

Protocol 1: Viscosity Measurement

Objective: To quantify the effect of this compound on the viscosity of a standard epoxy resin.

Materials:

-

Standard liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound

-

Rotational viscometer

-

Temperature-controlled water bath

-

Beakers, mixing rods, and a precision balance

Procedure:

-

Prepare formulations with varying weight percentages (e.g., 0%, 5%, 10%, 15%, 20%) of the reactive diluent in the epoxy resin.

-

For each formulation, accurately weigh the epoxy resin and the reactive diluent into a beaker.

-

Mix thoroughly with a mixing rod for 5 minutes until a homogeneous mixture is obtained.

-

Equilibrate the mixture to a constant temperature (e.g., 25°C) using the water bath.

-

Measure the viscosity of each formulation using the rotational viscometer according to the instrument's operating instructions.

-

Record the viscosity values and calculate the percentage reduction relative to the control (0% diluent).

Caption: Workflow for viscosity measurement of epoxy formulations.

Protocol 2: Characterization of Cured Mechanical and Thermal Properties

Objective: To determine the effect of the reactive diluent on the mechanical and thermal properties of the cured epoxy resin.

Materials:

-

Epoxy resin/reactive diluent formulations from Protocol 1

-

A suitable curing agent (e.g., a cycloaliphatic amine)

-

Silicone molds for casting test specimens

-

Vacuum oven

-

Universal testing machine (for tensile testing)

-

Izod impact tester

-

Dynamic Mechanical Analyzer (DMA) or Differential Scanning Calorimeter (DSC) for Tg determination

Procedure:

-

Casting:

-

For each formulation, add the stoichiometric amount of the curing agent. The amount should be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin/diluent blend.

-

Mix thoroughly for 5 minutes, avoiding excessive air entrapment.

-

Pour the mixture into the silicone molds.

-

Degas the cast specimens in a vacuum oven for 10-15 minutes to remove air bubbles.

-

-

Curing:

-

Cure the specimens according to a predefined cure schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).

-

-

Testing:

-

Tensile Properties (ASTM D638): Use the universal testing machine to measure tensile strength and elongation at break.

-

Impact Strength (ASTM D256): Determine the Izod impact strength of notched specimens.

-

Glass Transition Temperature (Tg): Use DMA or DSC to measure the Tg of the cured samples.

-

References

Reaction of 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane with isopropylamine

Topic: Reaction of 2-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)oxirane with isopropylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and heart failure.[1] The synthesis of Bisoprolol is a well-established multi-step process, with the final key step involving the nucleophilic ring-opening of an epoxide intermediate, this compound, by isopropylamine.[1][2][3] This reaction, an amination process, is a robust and critical transformation that yields the active pharmaceutical ingredient, Bisoprolol.[1] This document provides detailed protocols and application notes for this specific reaction, intended to be a valuable resource for researchers and professionals in the field of drug development and manufacturing.

The overall synthesis of Bisoprolol typically starts from 4-hydroxybenzyl alcohol and proceeds through the formation of 4-((2-isopropoxyethoxy)methyl)phenol, followed by epoxidation to yield 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane.[1][2][4][5] The final step, which is the focus of this document, is the reaction of this epoxide with isopropylamine to produce Bisoprolol.[2][3][4][5]

Reaction Overview

The reaction is a classic example of an SN2-type epoxide ring-opening under basic or nucleophilic conditions.[6] The nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring. This leads to the opening of the three-membered ring and the formation of a β-amino alcohol, which is the core structure of Bisoprolol.

Reactants:

-

This compound (also known as Bisoprolol Epoxide Impurity)[7]

-

Isopropylamine

Product:

-

1-(Isopropylamino)-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (Bisoprolol)

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Bisoprolol via the amination of this compound.

| Parameter | Value | Reference |

| Yield of Bisoprolol | ||

| From (R)-chlorohydrin | 91% | [8] |

| Industrial Process (oil) | 34-37 kg from 30 kg epoxide | [3] |

| Purity of Bisoprolol | ||

| Chromatographic Purity | 94.2% (for a related metabolite) | [9] |

| Enantiomeric Excess (ee) of (S)-Bisoprolol hemifumarate | 96% | [8][10] |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Bisoprolol

This protocol is adapted from procedures described in the synthesis of Bisoprolol and its analogs.[2][8]

Materials:

-

This compound

-

Isopropylamine

-

Methanol

-

Chloroform or Dichloromethane

-

Neutral alumina

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Cool the solution to 15-20°C in an ice bath.

-

Slowly add an excess of isopropylamine to the cooled solution with stirring.

-

After the addition is complete, stir the reaction mixture for 3 hours at room temperature.

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After reflux, cool the reaction mixture to room temperature.

-

Remove the excess isopropylamine and methanol by distillation under reduced pressure using a rotary evaporator.[2]

-

The resulting residual oil is the crude Bisoprolol base.[2]

-

Dissolve the oil in an organic solvent such as chloroform or dichloromethane.[2]

-

Wash the organic layer three times with water in a separatory funnel.[2]

-

Pass the organic layer through a bed of neutral alumina to remove impurities.[2]

-

Evaporate the solvent from the filtered organic layer under reduced pressure to obtain Bisoprolol base as an oil.[2]

Protocol 2: Purification and Salt Formation (Bisoprolol Fumarate)

For improved stability and handling, the Bisoprolol base is often converted to its fumarate salt.[3]

Materials:

-

Bisoprolol base (from Protocol 1)

-

Fumaric acid

-

Acetone or Ethyl acetate

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Dissolve the Bisoprolol base in hot acetone or ethyl acetate.

-

Add a stoichiometric amount of fumaric acid to the hot solution.

-

Stir the reaction mixture at reflux for 30 minutes.[2]

-

Cool the mixture to 0-5°C to allow for the precipitation of Bisoprolol fumarate.[2]

-

Collect the solid product by filtration.

-

Wash the collected solid with chilled acetone or ethyl acetate.[2]

-

Dry the product under vacuum.

Visualizations

Reaction Pathway

Caption: Synthetic pathway for Bisoprolol formation.

Experimental Workflow

Caption: Workflow for the synthesis of Bisoprolol base.

Concluding Remarks

The reaction of this compound with isopropylamine is a fundamental step in the production of the cardiovascular drug Bisoprolol. The provided protocols offer a framework for both laboratory-scale synthesis and subsequent purification. Researchers should optimize reaction conditions and purification techniques based on their specific needs and available equipment to ensure high yield and purity of the final product. Adherence to standard laboratory safety practices is paramount when handling all chemicals involved in this synthesis.

References

- 1. benchchem.com [benchchem.com]